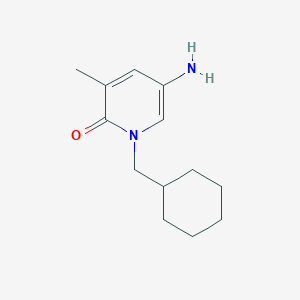
5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with an amino group, a cyclohexylmethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via an alkylation reaction using cyclohexylmethyl halide and a base.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyridinone core or the cyclohexylmethyl group, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(phenylmethyl)-3-methylpyridin-2(1H)-one: Similar structure with a phenylmethyl group instead of a cyclohexylmethyl group.
5-Amino-1-(cyclohexylmethyl)-3-ethylpyridin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.
5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-4(1H)-one: Similar structure with the amino group at a different position on the pyridinone ring.
Uniqueness
5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one is unique due to the specific combination of substituents on the pyridinone core. The presence of the cyclohexylmethyl group imparts distinct steric and electronic properties, which can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-amino-1-(cyclohexylmethyl)-3-methylpyridin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-10-7-12(14)9-15(13(10)16)8-11-5-3-2-4-6-11/h7,9,11H,2-6,8,14H2,1H3 |
InChI Key |
ZOJUXBKKHYBMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN(C1=O)CC2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















